molecular formula C16H32O B3188021 4-Hexadecanone CAS No. 18787-65-0

4-Hexadecanone

Cat. No.: B3188021
CAS No.: 18787-65-0
M. Wt: 240.42 g/mol
InChI Key: JWIKKFZLSSZWRK-UHFFFAOYSA-N
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Description

4-Hexadecanone is an organic compound with the molecular formula C₁₆H₃₂O. It is a ketone, specifically a long-chain aliphatic ketone, characterized by a sixteen-carbon chain with a carbonyl group at the fourth position. This compound is also known by its IUPAC name, this compound .

Scientific Research Applications

4-Hexadecanone has various applications in scientific research:

Preparation Methods

4-Hexadecanone can be synthesized through various methods. One common synthetic route involves the reaction of palmitoyl chloride with phenol in the presence of aluminum chloride. This reaction can be carried out in different solvents such as tetrachloroethane, nitrobenzene, or carbon disulfide, under varying conditions of temperature and time . Another method involves the Fries rearrangement of phenyl palmitate with aluminum chloride . Industrial production methods may involve similar reactions but optimized for large-scale production.

Chemical Reactions Analysis

4-Hexadecanone undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to produce carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the carbonyl group is attacked by nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-hexadecanone involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including those involving enzyme-catalyzed transformations. The exact molecular targets and pathways depend on the specific context of its use, such as in biological systems or industrial processes .

Comparison with Similar Compounds

4-Hexadecanone can be compared with other similar long-chain aliphatic ketones, such as:

    Hexadecanal: An aldehyde with a similar carbon chain length but with an aldehyde functional group instead of a ketone.

    Hexadecane: A hydrocarbon with the same carbon chain length but lacking the carbonyl group.

The uniqueness of this compound lies in its specific functional group (ketone) and its position on the carbon chain, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

hexadecan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O/c1-3-5-6-7-8-9-10-11-12-13-15-16(17)14-4-2/h3-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIKKFZLSSZWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317347
Record name 4-Hexadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18787-65-0
Record name 4-Hexadecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18787-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hexadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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